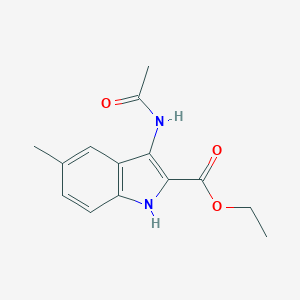
ethyl 3-(acetylamino)-5-methyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-acetamido-5-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an acetamido group, a methyl group, and an ethyl ester group attached to the indole core. The indole nucleus is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-acetamido-5-methyl-1H-indole-2-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . The reaction conditions typically include heating the mixture under reflux to facilitate the formation of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-acetamido-5-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce halogens or nitro groups onto the indole ring.
Aplicaciones Científicas De Investigación
Ethyl 3-acetamido-5-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-(acetylamino)-5-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s acetamido and ester groups also contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Ethyl 3-acetamido-5-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives:
Ethyl 2-methylindole-3-carboxylate: Similar structure but lacks the acetamido group.
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Contains a hydroxy group instead of an acetamido group.
Indole-3-acetic acid: A natural plant hormone with a carboxylic acid group instead of an ester group.
The uniqueness of ethyl 3-(acetylamino)-5-methyl-1H-indole-2-carboxylate lies in its specific functional groups, which confer distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
56545-52-9 |
|---|---|
Fórmula molecular |
C14H16N2O3 |
Peso molecular |
260.29g/mol |
Nombre IUPAC |
ethyl 3-acetamido-5-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(18)13-12(15-9(3)17)10-7-8(2)5-6-11(10)16-13/h5-7,16H,4H2,1-3H3,(H,15,17) |
Clave InChI |
PAMNJPMATDSKQV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)NC(=O)C |
SMILES canónico |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















